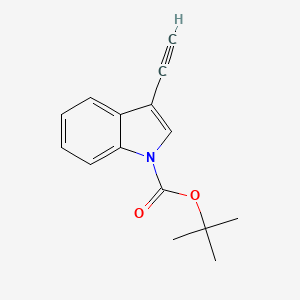

tert-butyl 3-ethynyl-1H-indole-1-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

tert-butyl 3-ethynyl-1H-indole-1-carboxylate: is a synthetic organic compound belonging to the indole family. Indoles are significant heterocyclic systems found in many natural products and drugs.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 3-ethynyl-1H-indole-1-carboxylate typically involves the reaction of 3-ethynylindole with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester .

Industrial Production Methods: The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .

Análisis De Reacciones Químicas

Types of Reactions: tert-butyl 3-ethynyl-1H-indole-1-carboxylate can undergo various chemical reactions, including:

Oxidation: The ethynyl group can be oxidized to form carbonyl compounds.

Reduction: The indole ring can be reduced under specific conditions to form dihydroindole derivatives.

Substitution: The ethynyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products:

Oxidation: Formation of carbonyl compounds.

Reduction: Formation of dihydroindole derivatives.

Substitution: Formation of substituted indole derivatives.

Aplicaciones Científicas De Investigación

Chemical Applications

Synthetic Building Block

Tert-butyl 3-ethynyl-1H-indole-1-carboxylate serves as a crucial building block in organic synthesis. Its unique ethynyl group allows for the formation of complex molecules, which are essential in developing new materials and catalysts. The compound can undergo various chemical transformations, including oxidation, reduction, and substitution reactions, facilitating the synthesis of diverse derivatives.

Table 1: Chemical Reactions Involving this compound

| Reaction Type | Reagents Used | Products Formed |

|---|---|---|

| Oxidation | Potassium permanganate | Carbonyl compounds |

| Reduction | Lithium aluminum hydride | Alcohol or amine derivatives |

| Substitution | N-bromosuccinimide | Halogenated derivatives |

Biological Research Applications

Biochemical Probes

In biological research, this compound is utilized as a probe to study the interactions of indole derivatives with biological targets. Its structural characteristics make it suitable for biochemical assays and molecular biology experiments, aiding in the understanding of cellular processes influenced by indole compounds .

Case Study: Interaction with Enzymes

Research has demonstrated that indole derivatives can modulate enzyme activity. For instance, studies have shown that this compound interacts with specific enzymes involved in metabolic pathways, potentially leading to new insights into drug design targeting these enzymes .

Medicinal Chemistry

Pharmacological Properties

The compound's potential pharmacological properties are of significant interest in medicinal chemistry. Researchers are investigating its activity against various biological targets, including receptors and enzymes linked to diseases such as cancer and neurodegenerative disorders. Preliminary studies indicate that modifications to the indole structure can enhance its bioactivity and selectivity.

Table 2: Potential Therapeutic Targets

| Target Type | Example Targets | Potential Applications |

|---|---|---|

| Enzymes | Kinases, phosphatases | Cancer treatment |

| Receptors | Serotonin receptors | Neurological disorders |

| Ion Channels | Calcium channels | Cardiovascular diseases |

Industrial Applications

Specialty Chemicals Production

In the industrial sector, this compound is employed in producing specialty chemicals and advanced materials. Its stability and reactivity make it suitable for applications in coatings, polymers, and electronic materials. The compound's versatility allows for its use in various formulations tailored to specific industrial needs .

Case Study: Coatings Development

A recent study highlighted the use of this compound in developing high-performance coatings that exhibit improved durability and resistance to environmental factors. The incorporation of this compound into polymer matrices has resulted in coatings with enhanced mechanical properties and longevity .

Mecanismo De Acción

The mechanism of action of tert-butyl 3-ethynyl-1H-indole-1-carboxylate involves its interaction with specific molecular targets. In medicinal chemistry, it may inhibit enzymes involved in cancer cell proliferation by binding to their active sites. The ethynyl group can form covalent bonds with nucleophilic residues in the enzyme, leading to its inactivation .

Comparación Con Compuestos Similares

- tert-butyl 3-cyano-1H-indole-1-carboxylate

- tert-butyl 3-oxo-1H-indole-1-carboxylate

- tert-butyl 3-bromo-1H-indole-1-carboxylate

Comparison: tert-butyl 3-ethynyl-1H-indole-1-carboxylate is unique due to the presence of the ethynyl group, which imparts distinct reactivity and potential for further functionalization. Compared to its cyano, oxo, and bromo counterparts, the ethynyl group offers more versatility in synthetic applications and potential biological activities .

Actividad Biológica

Tert-butyl 3-ethynyl-1H-indole-1-carboxylate is an indole derivative that exhibits a range of biological activities, particularly in the fields of oncology and antimicrobial research. This compound is notable for its potential therapeutic applications, including anticancer and antimicrobial properties, which are supported by various studies and experimental results.

Chemical Structure and Properties

- Molecular Formula : C₁₅H₁₅NO₂

- Molecular Weight : 241.29 g/mol

- Density : Approximately 1.0 g/cm³

- Boiling Point : 358.9 °C at 760 mmHg

The indole structure is crucial for the biological activity of this compound, as indoles are known to interact with various biological targets, influencing numerous biochemical pathways.

The biological activity of this compound can be attributed to its interaction with specific molecular targets:

- Target Enzymes : The compound has been shown to inhibit enzymes involved in cancer cell proliferation, leading to apoptosis in cancer cells.

- Biochemical Pathways : It affects several pathways associated with cell growth and survival, including those related to apoptosis and inflammation .

Anticancer Properties

Research indicates that this compound demonstrates significant anticancer activity:

- Cell Viability Studies : In vitro studies have shown that this compound can induce cell death in various cancer cell lines, including breast (MDA-MB231) and lung cancer cells. The compound was found to be more effective against triple-negative breast cancer cells compared to normal cells .

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MDA-MB231 | 5.0 | Induces apoptosis via caspase activation |

| MCF10A (normal) | >10 | Less sensitive to treatment |

The IC50 values indicate the concentration required to inhibit cell viability by 50%, demonstrating the compound's potency against cancerous cells.

Antimicrobial Activity

In addition to its anticancer properties, this compound has been investigated for its antimicrobial effects:

- Inhibition of Mycobacterium tuberculosis : The compound has been identified as a potential inhibitor of CYP121A1, an enzyme crucial for the survival of Mycobacterium tuberculosis. This suggests its utility in developing new anti-tuberculosis therapies .

| Pathogen | MIC (µg/mL) | Activity |

|---|---|---|

| Mycobacterium tuberculosis | 40 | Moderate inhibition |

Case Studies

Several studies have highlighted the efficacy of this compound in preclinical settings:

- Study on Breast Cancer Cells :

- Antimicrobial Screening :

Propiedades

IUPAC Name |

tert-butyl 3-ethynylindole-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15NO2/c1-5-11-10-16(14(17)18-15(2,3)4)13-9-7-6-8-12(11)13/h1,6-10H,2-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMMXARIJESJJQY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1C=C(C2=CC=CC=C21)C#C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.